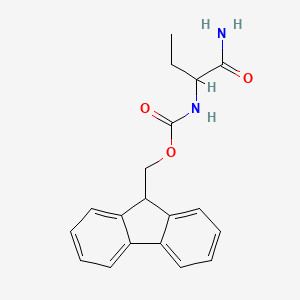![molecular formula C23H14ClNO2S B13126452 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one CAS No. 90236-95-6](/img/structure/B13126452.png)
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-H]chromen-2-one core, which is fused with a diphenylamino group and a chlorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one typically involves multi-step organic reactions One common method involves the initial formation of the thieno[2,3-H]chromen-2-one core through a cyclization reaction
-
Cyclization Reaction: : The thieno[2,3-H]chromen-2-one core can be synthesized via a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and thiophene derivatives. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Substitution Reactions: : The introduction of the diphenylamino group can be achieved through a nucleophilic substitution reaction using diphenylamine and a suitable halogenated intermediate. The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus pentachloride, diphenylamine, various solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as oxidative stress response, cell signaling, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one: Shares a similar chromen-2-one core but with a thiazole ring instead of a thieno ring.
4-(4-Acetylphenyl)-3-Hydroxy-2H-chromen-2-one: Contains a chromen-2-one core with different substituents, leading to distinct properties.
Uniqueness
3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one is unique due to the presence of the thieno[2,3-H]chromen-2-one core fused with a diphenylamino group and a chlorine atom. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
90236-95-6 |
|---|---|
Formule moléculaire |
C23H14ClNO2S |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
3-chloro-4-(N-phenylanilino)thieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C23H14ClNO2S/c24-20-21(18-11-12-19-17(13-14-28-19)22(18)27-23(20)26)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
DTFQZAHYTKCOGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=O)OC4=C3C=CC5=C4C=CS5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)








![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)

